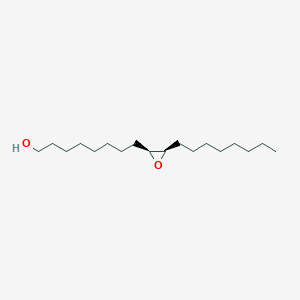

cis-9,10-Epoxyoctadecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-9,10-Epoxyoctadecan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cis-9,10-Epoxyoctadecan-1-ol (C18H36O2) is an epoxide derivative of octadecanol. Its structure features a cyclic ether group that contributes to its reactivity and potential biological activities. The compound is identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has confirmed its presence in various plant extracts and synthesized materials .

Pharmacological Applications

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit biofilm formation in bacteria, making it a candidate for developing new antibacterial agents .

2. Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and FRAP methods. The results indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

4. Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cells, although further research is needed to fully understand its mechanisms and efficacy .

Material Science Applications

1. Biocompatible Materials

this compound is being explored as a component in biocompatible materials for medical applications. Its inclusion in bacterial cellulose membranes has shown promise for topical delivery systems, enhancing the bioavailability of antioxidants while maintaining cell viability .

2. Nonlinear Optical Materials

Recent studies have investigated the use of this compound in the development of nonlinear optical materials. Its unique chemical structure allows it to be integrated into thiourea complexes that exhibit superior optical properties compared to traditional materials .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests its potential as an alternative antimicrobial agent.

Case Study 2: Biocompatibility Testing

A biocompatibility study involving bacterial cellulose membranes incorporated with this compound revealed that these membranes not only supported fibroblast growth but also enhanced antioxidant activity when applied topically to skin models. These findings highlight the compound's utility in biomedical applications .

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The strained epoxy ring reacts with nucleophiles such as amines, thiols, or alcohols. For instance:

-

Amine attack :

cis 9 10 Epoxyoctadecan 1 ol+RNH2→9 R amino 10 hydroxyoctadecan 1 ol

Such reactions are utilized in synthesizing surfactants or bioactive derivatives . -

Thiol addition :

Thiols (e.g., glutathione) react with the epoxide to form thioether adducts, a detoxification pathway observed in metabolic studies .

Oxidation and Reduction

-

Oxidation : The hydroxyl group at position 1 can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the epoxy group to a single bond, yielding octadecan-1-ol .

Antimicrobial Activity

This compound exhibits antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, likely via membrane disruption .

Anticancer Mechanisms

In molecular docking studies, this compound interacts with apoptosis-regulating proteins (Bcl-2, Caspase-3), suggesting potential as a chemotherapeutic agent .

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Bcl-2 | -6.2 | Hydrophobic, van der Waals |

| Caspase-3 | -5.8 | Hydrogen bonding with LEU 81 |

Stability and Degradation

GC-MS Fragmentation

Key fragments (m/z): 55, 69, 81, 95, 111, 143, 155, 171, corresponding to epoxy and hydroxyl cleavage .

FT-IR Peaks

Propriétés

Numéro CAS |

13980-12-6 |

|---|---|

Formule moléculaire |

C18H36O2 |

Poids moléculaire |

284.5 g/mol |

Nom IUPAC |

8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 |

Clé InChI |

FAEAERQPRQJZOC-MSOLQXFVSA-N |

SMILES |

CCCCCCCCC1C(O1)CCCCCCCCO |

SMILES isomérique |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO |

SMILES canonique |

CCCCCCCCC1C(O1)CCCCCCCCO |

Synonymes |

cis-9,10-Epoxyoctadecan-1-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.